molecular formula C22H17N5OS B12377927 Antibacterial agent 203

Antibacterial agent 203

Cat. No.: B12377927
M. Wt: 399.5 g/mol
InChI Key: AGNZYBJJDNRHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 203 involves the reaction of benzimidazole and thiadiazole derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 203 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce various substituents to the aromatic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with potentially different biological activities .

Scientific Research Applications

Antibacterial agent 203 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antibacterial agent 203 involves the inhibition of key enzymes and disruption of microbial cell membranes:

    Molecular Targets: The compound targets enzymes involved in cell wall synthesis and DNA replication, such as DNA gyrase and topoisomerase IV.

    Pathways Involved: By inhibiting these enzymes, this compound prevents bacterial cell division and replication, leading to cell death. .

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share a similar benzimidazole core and exhibit antiparasitic properties.

    Thiadiazole Derivatives: Compounds such as sulfamethoxazole, a sulfonamide antibiotic, also contain a thiadiazole ring and are used to treat bacterial infections.

Uniqueness: Antibacterial agent 203 stands out due to its dual antibacterial and antifungal activity, which is not commonly observed in other similar compounds. Its unique combination of benzimidazole and thiadiazole moieties contributes to its broad-spectrum activity and potential as a versatile antimicrobial agent .

Properties

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

5-[4-(1H-benzimidazol-2-yl)phenyl]-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H17N5OS/c1-28-17-12-10-16(11-13-17)23-22-27-26-21(29-22)15-8-6-14(7-9-15)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,27)(H,24,25)

InChI Key

AGNZYBJJDNRHGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.